molecular formula C7H6BrNS B7723696 2-bromobenzenecarboximidothioic acid

2-bromobenzenecarboximidothioic acid

Cat. No.: B7723696
M. Wt: 216.10 g/mol
InChI Key: GHCQWSAFBXLYSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromobenzenecarboximidothioic acid is a substituted benzoic acid derivative featuring a bromine atom at the 2-position of the aromatic ring and a carboximidothioic acid functional group (-C(=S)-NH-OH). This structure confers unique electronic and steric properties due to the electron-withdrawing bromine substituent and the thioic acid group, which replaces the traditional carboxylic acid oxygen with sulfur. The sulfur atom increases nucleophilicity and alters hydrogen-bonding capabilities compared to oxygen-based analogs, while the bromine atom enhances electrophilic substitution reactivity at specific ring positions.

Properties

IUPAC Name

2-bromobenzenecarboximidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNS/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCQWSAFBXLYSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=N)S)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=N)S)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromobenzenecarboximidothioic acid typically involves the bromination of benzenecarboximidothioic acid. One common method is the Sandmeyer reaction, where benzenecarboximidothioic acid is treated with bromine in the presence of a catalyst, such as copper(I) bromide, under controlled conditions . The reaction proceeds via the formation of a diazonium salt intermediate, which then undergoes substitution to introduce the bromine atom.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using similar methodologies as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Bromobenzenecarboximidothioic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted benzenecarboximidothioic acids with various functional groups.

    Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

2-Bromobenzenecarboximidothioic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromobenzenecarboximidothioic acid depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the bromine atom and the carboximidothioic acid group, which can participate in various chemical reactions. In medicinal chemistry, its biological activity may be related to its ability to interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several benzamide and benzoic acid derivatives, but key differences in substituents and functional groups significantly influence reactivity and applications. Below is a detailed comparison:

Structural and Electronic Properties

  • 2-Aminobenzamide: Features an amino group (-NH₂) at the 2-position and an amide (-CONH₂) functional group. The amino group is electron-donating, enhancing nucleophilic aromatic substitution (NAS) reactivity, while the amide group participates in hydrogen bonding, making it valuable in drug design (e.g., histone deacetylase inhibitors) .
  • 2-Carbamimidoylbenzoic Acid : Contains a carbamimidoyl (-C(=NH)-NH₂) group and a carboxylic acid (-COOH). The amidine group facilitates cyclocondensation reactions, enabling synthesis of pyrimidine derivatives, while the carboxylic acid allows for salt formation and solubility modulation .
  • 2-Bromobenzenecarboximidothioic Acid: The bromine atom directs electrophilic substitution to the 4- and 6-positions, while the thioic acid group (-C(=S)-NH-OH) exhibits higher acidity (pKa ~3–4) compared to carboxylic acids (pKa ~4–5) due to sulfur’s polarizability.

Research Findings and Data

Table 1: Comparative Properties of 2-Substituted Benzoic Acid Derivatives

Compound Name Substituent Functional Group Molecular Weight (g/mol) Key Reactivity Applications
This compound Br (2-position) -C(=S)-NH-OH 234.08 Electrophilic substitution, thioester formation Pharmaceutical intermediates
2-Aminobenzamide NH₂ (2-position) -CONH₂ 136.15 NAS, hydrogen bonding HDAC inhibitors
2-Carbamimidoylbenzoic acid -C(=NH)-NH₂ -COOH 180.17 Cyclocondensation, salt formation Pyrimidine synthesis

Key Observations :

  • Thermal Stability: The bromine atom increases thermal stability (decomposition >200°C) relative to 2-aminobenzamide (decomposition ~150°C).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.